
2,4-Dichloropyrimidin-5-ol
概要
説明
2,4-Dichloropyrimidin-5-ol is a chemical compound with the molecular formula C4H2Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a hydroxyl group at the 5th position on the pyrimidine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimidin-5-ol typically involves the chlorination of uracil. The process includes adding uracil, phosphorus trichloride, and xylene amine into a reaction pot, heating to 130°C, and refluxing for about 45 minutes. After cooling, the mixture is poured onto crushed ice, resulting in the precipitation of a purple solid, which is then filtered, washed with ice water, and vacuum-dried .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
2,4-Dichloropyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like sodium carbonate in aqueous dioxane are used.
Major Products Formed
Substitution Products: 2-amino-4-chloropyrimidines, 2-thio-4-chloropyrimidines, etc.
Oxidation Products: Corresponding ketones.
Reduction Products: Alcohols.
Coupling Products: Diarylated pyrimidines.
科学的研究の応用
2,4-Dichloropyrimidin-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pyrimidine-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2,4-Dichloropyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2,4-Dichloropyrimidin-5-ol can be compared with other similar compounds, such as:
2,4-Dichloropyrimidine: Lacks the hydroxyl group at the 5th position, making it less reactive in certain substitution reactions.
2,4-Dichloro-5-methoxypyrimidine: Contains a methoxy group instead of a hydroxyl group, which can influence its reactivity and biological activity.
2,4-Dichloro-5-fluoropyrimidine: The presence of a fluorine atom can significantly alter its chemical properties and biological effects
特性
IUPAC Name |
2,4-dichloropyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-2(9)1-7-4(6)8-3/h1,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKKWDVIKYMIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


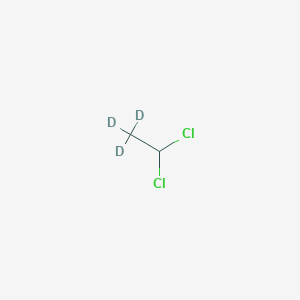
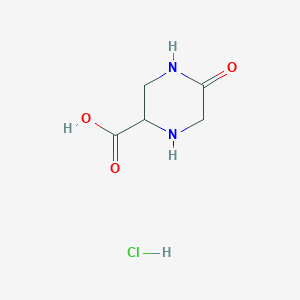
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)
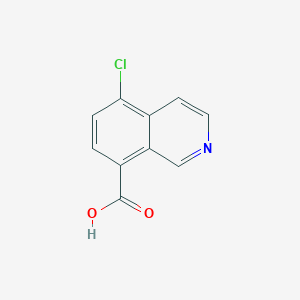


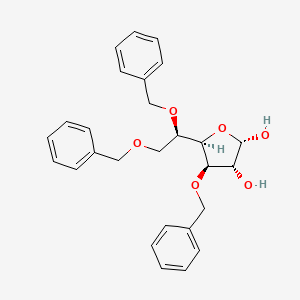
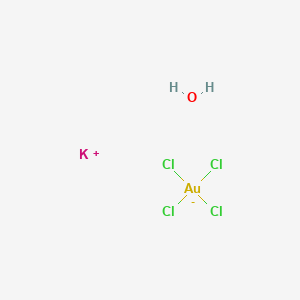


![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)


![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)
